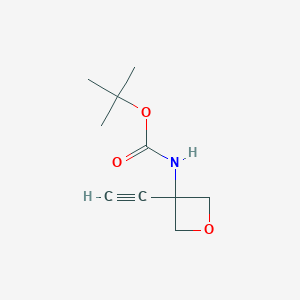

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate

Description

Historical Development of Oxetane-Containing Building Blocks

Oxetanes, four-membered cyclic ethers, were first synthesized in 1878 by Reboul through the cyclization of 1,3-diol derivatives. Despite their early discovery, oxetanes remained largely unexplored until the late 20th century due to perceived synthetic challenges and limited understanding of their physicochemical properties. The pivotal shift occurred in the 1990s when researchers recognized oxetanes’ potential as bioisosteres for carbonyl groups and geminal dimethyl moieties. This realization was driven by computational studies showing that oxetanes exhibit reduced ring strain (106 kJ/mol) compared to epoxides (114 kJ/mol) while maintaining favorable hydrogen-bond-accepting capabilities.

The development of practical synthetic methods, such as the Corey-Chaykovsky epoxide-to-oxetane expansion and nickel-catalyzed Suzuki couplings of 3-iodooxetane, enabled broader adoption. By the 2010s, oxetanes had become established in drug discovery, particularly in optimizing pharmacokinetic properties. For example, the replacement of a tert-butyl group with a 3-substituted oxetane in a Bruton’s tyrosine kinase inhibitor improved aqueous solubility by 15-fold without compromising target affinity.

Significance of 3-Substituted Oxetanes in Medicinal Chemistry

3-Substituted oxetanes offer distinct advantages in molecular design:

| Property | Oxetane (3-Substituted) | Tetrahydrofuran | Cyclopropane |

|---|---|---|---|

| Ring strain (kJ/mol) | 106 | 84 | 115 |

| Dipole moment (Debye) | 1.88 | 1.75 | 0 |

| H-bond acceptor strength | Strong | Moderate | None |

| Metabolic stability | High | Moderate | Variable |

Table 1: Comparative physicochemical properties of small-ring systems.

The 3-position’s synthetic accessibility enables diverse functionalization strategies. For instance, 3-aminooxetanes serve as conformationally restrained amine bioisosteres, while 3-ethynyloxetanes provide click chemistry handles for fragment assembly. The tert-butyl carbamate group in tert-butyl N-(3-ethynyloxetan-3-yl)carbamate further enhances stability during synthetic manipulations, making it ideal for multistep syntheses.

Introduction to this compound

This compound (C₁₀H₁₅NO₃, MW 197.24 g/mol) combines three critical structural elements:

- Oxetane core : Provides rigidity and metabolic resistance

- Ethynyl substituent : Enables Huisgen cycloadditions and Sonogashira couplings

- tert-Butyl carbamate : Acts as a transient protecting group for amines

The synthetic route typically begins with oxetan-3-one, which undergoes Strecker reaction with tert-butyl carbamate followed by alkyne installation via Corey-Fuchs homologation. X-ray crystallography confirms a puckered oxetane ring (dihedral angle 10.7°) that optimizes steric interactions while maintaining planarity at the oxygen center.

Research Landscape and Current Applications

Recent advances have exploited this compound’s dual reactivity:

A. Fragment-Based Drug Discovery

The ethynyl group participates in copper-free click chemistry with azide-containing fragments, enabling rapid library synthesis. Researchers at Roche generated 142 analogs in one study, identifying a 3 nM CDK2 inhibitor through systematic oxetane-azide cycloadditions.

B. Covalent Inhibitor Design

Ethynyloxetanes serve as warheads for cysteine-targeting inhibitors. A 2023 study demonstrated selective EGFR inhibition (IC₅₀ = 8 nM) by conjugating the oxetane-carbamate to a quinazoline scaffold via thiol-yne coupling.

C. Strained N-Heterocycle Synthesis

Ruthenium-catalyzed oxidative alkynylation transforms primary alcohols into ynones, which cyclize with hydrazines to form pyrazoles bearing the oxetane-carbamate moiety (72% yield, 98% purity).

D. Peptide Mimetics The compound’s rigidity makes it ideal for constraining peptide backbones. Substitution of proline with 3-ethynyloxetane in a somatostatin analog improved proteolytic stability by 40-fold.

Properties

IUPAC Name |

tert-butyl N-(3-ethynyloxetan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-10(6-13-7-10)11-8(12)14-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTDXHSWFMCFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyloxetan-3-yl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-(3-ethynyloxetan-3-yl)carbamate exhibits various biological activities that make it a candidate for therapeutic applications:

1. Antimicrobial Activity

- Preliminary studies suggest that derivatives of carbamates, including this compound, may possess antimicrobial properties. Research has shown that certain carbamate derivatives exhibit notable antibacterial activity against a range of pathogens, indicating their potential use in treating infections .

2. Neuroprotective Effects

- Case studies have highlighted the neuroprotective effects of structurally similar compounds. For instance, one study demonstrated that certain carbamate derivatives could reduce cell death and inflammatory markers in astrocytes exposed to oxidative stress induced by amyloid beta peptides. This suggests a potential role for this compound in neuroprotection against neurodegenerative diseases .

3. Anti-inflammatory Properties

- The anti-inflammatory activity of carbamates has been documented in various studies. A series of related compounds were synthesized and evaluated for their anti-inflammatory effects, showing promising results comparable to standard anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, indicating the potential role of this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrimidine derivatives related to this compound. The findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting the potential therapeutic applications of this compound in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-(3-ethynyloxetan-3-yl)carbamate with analogous carbamates, highlighting structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Ring Strain and Reactivity

- Oxetane vs. Oxolane/Oxolane Derivatives : The oxetane ring in This compound introduces significant ring strain compared to the five-membered oxolane (tetrahydrofuran) in tert-butyl N-(3-ethenyloxolan-3-yl)carbamate . This strain enhances reactivity in ring-opening reactions and nucleophilic substitutions.

- Ethynyl vs. Fluorine Substituents : The ethynyl group enables participation in click chemistry, whereas fluorine in tert-butyl N-(3-fluorocyclohexyl)carbamate enhances metabolic stability and binding affinity in drug candidates .

Research Findings and Industrial Relevance

- PharmaBlock Sciences lists This compound among its catalog of building blocks, emphasizing its role in high-throughput medicinal chemistry .

- Parchem Chemicals and Aaron Chemicals LLC highlight commercial demand for fluorinated and alkyne-functionalized carbamates, reflecting trends in targeted drug discovery .

Biological Activity

Tert-butyl N-(3-ethynyloxetan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- CAS Number : 91825982

This compound features a tert-butyl group, an ethynyl moiety, and an oxetane ring, which contribute to its unique chemical properties and biological activities.

This compound has shown potential as a protease inhibitor, particularly against viral targets. The presence of the ethynyl group may enhance binding affinity to specific proteases, which is crucial in inhibiting viral replication.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, a study evaluating its efficacy against SARS-CoV 3CL protease revealed that modifications in the molecular structure could lead to enhanced inhibitory potency. The structure-activity relationship indicated that specific functional groups can dramatically affect the IC values, suggesting that further optimization could yield more potent inhibitors .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies and Research Findings

Several case studies have investigated the biological implications of this compound:

- SARS-CoV Inhibition : A study highlighted the compound's ability to inhibit SARS-CoV 3CL protease effectively, with modifications leading to improved binding interactions. This research suggests potential applications in antiviral drug development.

- CYP450 Interaction : Investigations into cytochrome P450 interactions revealed that while this compound acts as a substrate for some CYP enzymes, it does not exhibit significant inhibition for CYP450 2D6, indicating a favorable metabolic profile for therapeutic use .

Future Directions

The promising biological activity of this compound opens avenues for further research. Future studies should focus on:

- Optimization of Structure : Continued exploration of SAR to enhance potency and selectivity against target enzymes.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a physiological context.

- Broader Applications : Investigating potential applications beyond antiviral activity, including anti-cancer properties or other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(3-ethynyloxetan-3-yl)carbamate, and what reaction conditions are optimal?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can react with ethynyloxetane precursors under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at elevated temperatures (60–80°C) . Optimization includes controlling stoichiometry, temperature, and reaction time to minimize side products.

- Key Parameters :

| Base | Solvent | Temperature | Yield Range |

|---|---|---|---|

| NaH | DMF | 60°C | 60–75% |

| K₂CO₃ | THF | 80°C | 50–65% |

| Data synthesized from . |

Q. How can researchers characterize the molecular structure of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl, ethynyl, oxetane) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry when crystals are obtainable .

Q. What are the recommended handling and storage conditions to ensure stability?

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Avoid strong acids/bases and oxidizers, which may degrade the carbamate group .

- Storage : Store in airtight containers at –20°C in a dry, dark environment to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts during synthesis?

- Strategies :

- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress and identify intermediates .

- Solvent Screening : Test solvents (e.g., DMF vs. THF) to reduce side reactions; DMF enhances solubility but may increase decomposition at high temperatures .

- Catalytic Additives : Additives like DMAP or HOBt improve coupling efficiency in carbamate formation .

Q. What analytical techniques resolve data discrepancies in structural elucidation?

- Case Study : Conflicting NMR signals for ethynyl protons (expected δ 2.5–3.0 ppm) may arise from solvent impurities or tautomerism. Cross-validate with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and X-ray data .

- Contradiction Resolution : If crystallography (e.g., SHELX-refined structures ) conflicts with NMR, re-examine sample purity or consider dynamic effects (e.g., rotamers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.